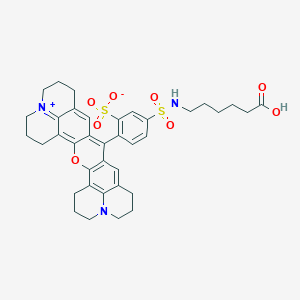
texas red-X
Overview
Description
Texas Red-X is a bright red-fluorescent dye commonly used in various biological and chemical applications. It is a derivative of Texas Red dye, with an additional seven-atom aminohexanoyl spacer (denoted as “X”) between the fluorophore and its reactive group. This modification enhances its solubility and conjugation efficiency, making it a preferred choice for labeling antibodies, proteins, and other biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Texas Red-X is synthesized by introducing an aminohexanoyl spacer to the Texas Red dye. The process involves the following steps:
Synthesis of Texas Red Dye: The initial step involves the synthesis of Texas Red dye, which is a sulfonyl chloride derivative.
Introduction of Spacer: The aminohexanoyl spacer is introduced to the Texas Red dye through a reaction with succinimidyl ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is purified using chromatographic techniques and is often supplied as a succinimidyl ester for ease of conjugation .
Chemical Reactions Analysis
Types of Reactions: Texas Red-X primarily undergoes substitution reactions due to the presence of reactive groups such as succinimidyl ester. These reactions are used to conjugate the dye to various biomolecules.
Common Reagents and Conditions:
Amine-Terminated Molecules: this compound reacts with amine-terminated molecules under mild conditions, typically in a buffered aqueous solution.
Thiols and Maleimides: The dye can also react with thiol groups in the presence of maleimides, forming stable thioether bonds.
Major Products: The major products of these reactions are this compound conjugates, which are used for labeling proteins, antibodies, and other biomolecules for fluorescence-based applications .
Scientific Research Applications
Texas Red-X is widely used in scientific research due to its bright fluorescence and stability. Some of its key applications include:
Cellular Imaging: this compound is commonly conjugated to antibodies and proteins for imaging cellular structures and processes.
Protein Labeling: The dye is used to label proteins for studying protein-protein interactions, localization, and dynamics within cells.
Nucleic Acid Labeling: this compound is also used to label nucleic acids for fluorescence in situ hybridization (FISH) and other molecular biology techniques.
Medical Diagnostics: In the medical field, this compound conjugates are used in diagnostic assays to detect specific biomarkers and pathogens.
Mechanism of Action
The mechanism of action of Texas Red-X involves its ability to fluoresce upon excitation by specific wavelengths of light. The dye absorbs light at an excitation peak of 595 nm and emits light at an emission peak of 613 nm . This fluorescence property allows it to be detected and visualized using fluorescence microscopy and other imaging techniques. The aminohexanoyl spacer enhances the dye’s solubility and reduces steric hindrance, improving its conjugation efficiency with biomolecules .
Comparison with Similar Compounds
Alexa Fluor 594: A dye with spectral properties and quantum yield nearly identical to Texas Red, but with improved solubility and photostability.
ROX (Carboxy-X-Rhodamine): Another red-fluorescent dye with excitation and emission properties similar to Texas Red.
Uniqueness of this compound: this compound stands out due to its enhanced solubility and conjugation efficiency, attributed to the aminohexanoyl spacer. This makes it a preferred choice for applications requiring stable and bright fluorescence labeling .
Properties
IUPAC Name |
5-(5-carboxypentylsulfamoyl)-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H41N3O8S2/c41-32(42)12-2-1-3-15-38-49(43,44)25-13-14-26(31(22-25)50(45,46)47)33-29-20-23-8-4-16-39-18-6-10-27(34(23)39)36(29)48-37-28-11-7-19-40-17-5-9-24(35(28)40)21-30(33)37/h13-14,20-22,38H,1-12,15-19H2,(H-,41,42,45,46,47) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFZZTBWWJNFCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)NCCCCCC(=O)O)S(=O)(=O)[O-])CCC7 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H41N3O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601099599 | |
| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601099599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
719.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199745-67-0 | |
| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=199745-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H,5H,11H,15H-Xantheno[2,3,4-ij:5,6,7-i'j′]diquinolizin-18-ium, 9-[4-[[(5-carboxypentyl)amino]sulfonyl]-2-sulfophenyl]-2,3,6,7,12,13,16,17-octahydro-, inner salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601099599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


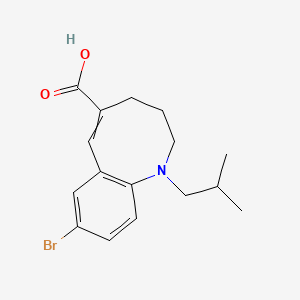
![N-[(6-methylpyridin-2-yl)methylidene]pyrrolidine-1-carbohydrazonothioic acid](/img/structure/B8249767.png)
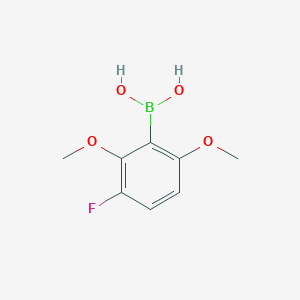
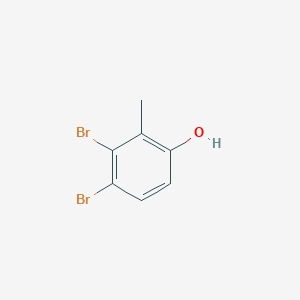
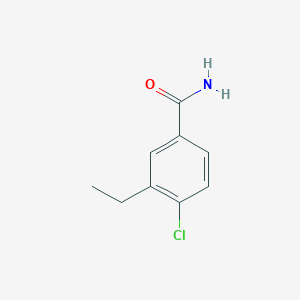
![Boronic acid, [4-methoxy-3-(phenylmethyl)phenyl]-](/img/structure/B8249807.png)
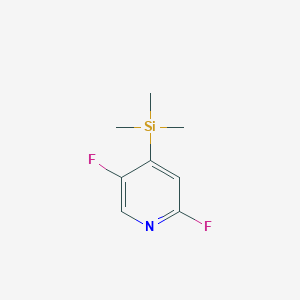
![1,3,2-Dioxaborolane, 2-[3-methoxy-4-(methylthio)phenyl]-4,4,5,5-tetramethyl-](/img/structure/B8249818.png)
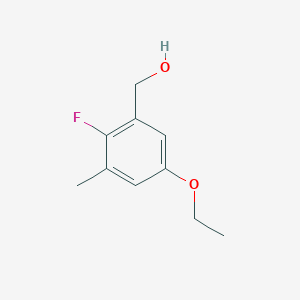
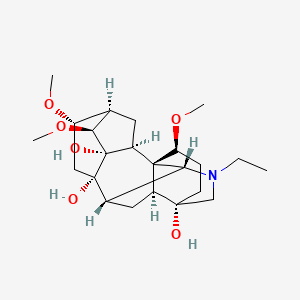
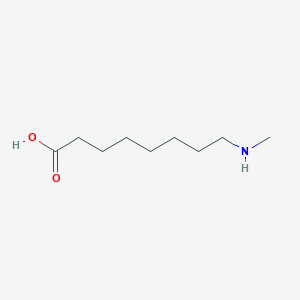
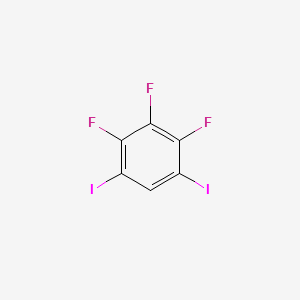
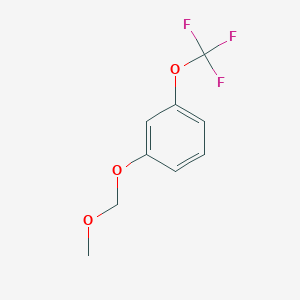
![7-(2-amino-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid;azane](/img/structure/B8249857.png)
